3,4-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with methoxy groups at the 3 and 4 positions, and a piperidinylsulfonyl group attached to the phenyl ring. Its complex structure makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced through methylation reactions, while the piperidinylsulfonyl group is added via sulfonylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The piperidinylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce amines.
Scientific Research Applications
3,4-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The piperidinylsulfonyl group may play a role in binding to proteins or enzymes, while the benzamide core can interact with other biological molecules. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,4-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and piperidinylsulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H24N2O5S |
---|---|
Molecular Weight |
404.5g/mol |
IUPAC Name |
3,4-dimethoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-11-6-15(14-19(18)27-2)20(23)21-16-7-9-17(10-8-16)28(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) |
InChI Key |
GZFFFXFANGCAAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.